3-Acetamidophenoxyacetic acid

Description

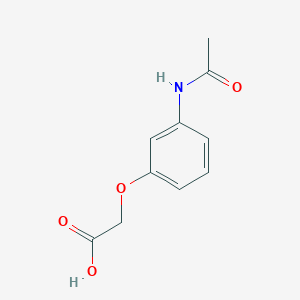

3-Acetamidophenoxyacetic acid (CAS: 6339-04-4) is an acetamide derivative characterized by a phenoxyacetic acid backbone substituted with an acetamide group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₄, combining hydrophilic (carboxylic acid) and hydrophobic (aromatic, acetamide) functional groups. This structure enables applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, or specialty polymers .

Properties

IUPAC Name |

2-(3-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQDHBLMWSDQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284661 | |

| Record name | 3-acetamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-04-4 | |

| Record name | 6339-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidophenoxyacetic acid typically involves the reaction of N-(3-hydroxyphenyl)acetamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile. The product is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetamidophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Acetamidophenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamidophenoxyacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Polarity: this compound exhibits higher polarity than Acetoacetanilide due to the carboxylic acid group, enhancing solubility in aqueous media .

- Electron-Withdrawing Effects: The trifluoromethoxy and chloro groups in Dichlorotrifluoromethoxyacetic acid increase electrophilicity compared to the acetamide substituents in this compound .

Physicochemical Properties

Research Findings :

- Synthetic Yields: Dichlorotrifluoromethoxyacetic acid derivatives are synthesized in modest yields (40–60%), comparable to reactions involving sodium salts of chlorodifluoroacetic acid . Similar efficiencies are inferred for this compound due to shared acetamide reactivity.

- Thermal Behavior : Acetoacetanilide decomposes above 200°C, while fluorinated analogs like Dichlorotrifluoromethoxyacetic acid exhibit lower thermal stability due to labile C–F bonds .

Key Contrasts :

- Environmental Impact: Fluorinated compounds like Dichlorotrifluoromethoxyacetic acid are flagged as substances of very high concern (SVHC) by ECHA due to persistence , whereas this compound lacks such regulatory scrutiny.

- Bioactivity: N-(3-Amino-4-methoxyphenyl)acetamide’s primary amine group may confer higher reactivity in coupling reactions compared to this compound .

Biological Activity

3-Acetamidophenoxyacetic acid (3-APAA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of the biological activity of 3-APAA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenoxyacetic acid, characterized by the presence of an acetamido group. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that 3-APAA exhibits several biological activities, including:

- Antioxidant Activity : Studies have shown that compounds similar to 3-APAA can protect biological systems from oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity .

- Anti-inflammatory Effects : In vitro studies suggest that 3-APAA may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .

- Anticancer Potential : Preliminary findings indicate that 3-APAA might inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting metastatic behavior through modulation of metalloproteinases (MMPs) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX-2 and TNF-α | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antioxidant Activity in Cell Lines

A study evaluated the antioxidant properties of 3-APAA using various cell lines. The results indicated a significant reduction in oxidative stress markers when treated with 3-APAA compared to control groups. The IC50 values for radical scavenging activity were determined, demonstrating its efficacy in protecting against oxidative damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, 3-APAA was administered to assess its anti-inflammatory effects. The treatment resulted in a marked decrease in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity in HepG2 Cells

Research focused on the cytotoxic effects of 3-APAA on HepG2 liver cancer cells. The findings revealed that 3-APAA significantly inhibited cell proliferation with an IC50 value indicating selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Synthesis and Optimization

Q: What are the recommended methods for synthesizing 3-Acetamidophenoxyacetic acid, and how can reaction conditions be optimized? A: Synthesis typically involves coupling acetamide derivatives with phenoxyacetic acid precursors. A stepwise approach includes:

- Acylation : Reacting 3-aminophenol with acetic anhydride to form the acetamido group.

- Etherification : Introducing the phenoxyacetic acid moiety via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).

Optimization can employ Design of Experiments (DoE) to vary parameters like solvent polarity, temperature, and catalyst concentration. Computational tools (e.g., DFT) predict intermediates’ stability to guide condition selection .

Structural Verification

Q: How can the purity and structural integrity of this compound be verified post-synthesis? A: Use orthogonal analytical techniques:

- NMR : Confirm acetamido (-NHCOCH₃) and phenoxy groups via characteristic peaks (e.g., δ 2.0 ppm for methyl protons, δ 6.8–7.2 ppm for aromatic protons).

- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement.

- HPLC-MS : Assess purity (>95%) and detect byproducts. Cross-reference spectral data with PubChem entries for validation .

Computational Modeling

Q: What computational approaches are suitable for predicting the electronic properties of this compound? A: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. Software like Gaussian or ORCA models solvation effects and predicts reactivity toward electrophiles/nucleophiles. Validate results against experimental IR and UV-Vis spectra .

Data Discrepancy Resolution

Q: How can researchers resolve discrepancies in spectroscopic data obtained for this compound across studies? A: Systematic approaches include:

- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, concentration).

- Multi-Technique Analysis : Compare NMR, FTIR, and XRD results to identify artifacts (e.g., solvent impurities).

- Meta-Analysis : Review published crystallographic data (e.g., CCDC entries) to align bond lengths/angles with theoretical models .

Safety Protocols

Q: What safety precautions are necessary when handling this compound in laboratory settings? A: Key precautions:

- Storage : Keep in airtight containers at 4°C, away from moisture and strong oxidizers.

- PPE : Use nitrile gloves, goggles, and lab coats.

- Incompatibilities : Avoid contact with strong acids/bases to prevent decomposition. Consult SDS analogs (e.g., N-(4-Methoxyphenyl)acetamide) for hazard extrapolation .

Acid Dissociation Constant (pKa)

Q: What challenges arise in determining the pKa of this compound, and how can they be addressed methodologically? A: Challenges include overlapping ionization equilibria due to multiple functional groups. Solutions:

- Potentiometric Titration : Use automated titrators with ion-selective electrodes in non-aqueous solvents (e.g., DMSO).

- Computational Prediction : Apply COSMO-RS models to estimate solvation-free energies and pKa shifts .

Substituent Effects

Q: How does the acetamido group influence the solubility and reactivity of this compound compared to its parent compounds? A: The acetamido group enhances hydrophilicity via hydrogen bonding (increasing aqueous solubility) and directs electrophilic substitution to the para position of the phenoxy ring. Compare with unsubstituted phenoxyacetic acid using logP measurements and Hammett σ constants .

Bioactivity Assay Design

Q: What strategies are effective in designing bioactivity assays for this compound? A: Prioritize:

- Target Selection : Screen against enzymes (e.g., cyclooxygenase) based on structural analogs (e.g., caffeic acid derivatives).

- Dose-Response Curves : Use IC₅₀ determinations with triplicate replicates.

- Negative Controls : Include acetamido-free analogs to isolate substituent-specific effects .

Spectral Markers

Q: What key spectral markers confirm the identity of this compound? A: Definitive markers:

- FTIR : Stretch bands at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether).

- ¹³C NMR : Peaks at δ 170 ppm (carbonyl) and δ 65 ppm (methylene adjacent to ether).

- MS : Molecular ion [M+H]⁺ at m/z 224.1 .

Multi-Omics Integration

Q: How can multi-omics data elucidate metabolic pathways involving this compound? A: Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.